

# Application Note: Solid-Phase Extraction for Samples Containing Chloramphenicol-d5

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## Compound of Interest

Compound Name: Chloramphenicol-d5-2

Cat. No.: B15560190

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This document provides a detailed application note and standardized protocols for the solid-phase extraction (SPE) of samples containing Chloramphenicol-d5 (CAP-d5). CAP-d5 is widely used as an internal standard for the quantification of Chloramphenicol (CAP) in various matrices due to its similar chemical properties and distinct mass.<sup>[1][2][3][4]</sup> The following protocols are designed to ensure high recovery and accurate quantification of the target analyte by effectively removing matrix interferences prior to analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

## Introduction

Chloramphenicol is a broad-spectrum antibiotic, the use of which is banned in food-producing animals in many countries due to its potential adverse effects on human health.<sup>[1][5]</sup>

Regulatory bodies have set stringent minimum required performance limits (MRPLs) for CAP in food products, necessitating highly sensitive and reliable analytical methods for its detection.<sup>[1]</sup> Solid-phase extraction is a critical sample preparation technique that concentrates the analyte of interest and removes interfering substances from the sample matrix, thereby improving the accuracy and precision of subsequent analyses.<sup>[6]</sup> Chloramphenicol-d5 is introduced into the sample at the beginning of the extraction process to compensate for any analyte loss during sample preparation and analysis.<sup>[5][7]</sup>

## Quantitative Data Summary

The following table summarizes the performance of various SPE protocols for the analysis of Chloramphenicol, utilizing Chloramphenicol-d5 as an internal standard.

Matrix	SPE Sorbent	Recovery (%)	Limit of Quantification (LOQ)	Analytical Method	Reference
Honey	Automated TurboFlow™	80.9 - 96.0	0.047 µg/kg	LC-MS/MS	[1]
Various (Butter, eggs, milk, etc.)	Octadecyl	92.1 - 107.1	Not Specified	LC-MS/MS	[5]
Chicken Tissue	C18	Not Specified	0.3 µg/kg	UPLC-MS/MS	[7]
Honey	CHROMABO ND® HLB	>90 (automated)	Not Specified	HPLC-MS/MS	[8]
Shrimp	C18	85 - 102	0.3 µg/kg	LC/MS/MS	[9]
Milk	Waters OASIS HLB	96.5	0.1 µg/kg	LC-MS/MS	[10]

## Experimental Workflow

The general workflow for the analysis of samples containing Chloramphenicol-d5 involves sample pre-treatment, solid-phase extraction, and subsequent analysis by LC-MS/MS.



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General workflow for SPE-based sample preparation.

## Detailed Experimental Protocols

The following are generalized SPE protocols based on common practices for different sample matrices. It is recommended to optimize the protocol for each specific application.

### Protocol 1: SPE for Honey Samples

This protocol is adapted from methods utilizing reversed-phase SPE cartridges.[\[8\]](#)[\[11\]](#)

#### 1. Sample Pre-treatment:

- Weigh 5 g of honey into a centrifuge tube.
- Add a known amount of Chloramphenicol-d5 internal standard solution.
- Add 5 mL of water and vortex until the honey is completely dissolved.
- Perform a liquid-liquid extraction with 10 mL of ethyl acetate. Vortex vigorously and centrifuge.
- Transfer the ethyl acetate (upper) layer to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
- Reconstitute the residue in 6 mL of 4% NaCl solution.[\[5\]](#)

#### 2. Solid-Phase Extraction (C18 or HLB Cartridge):

- Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
- Loading: Load the reconstituted sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.
- Washing: Wash the cartridge with 3 mL of deionized water to remove interfering substances.
- Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes.
- Elution: Elute the analytes with 3 mL of methanol or acetonitrile into a clean collection tube.

### 3. Final Preparation:

- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume (e.g., 200  $\mu$ L) of the initial mobile phase for LC-MS/MS analysis.[\[5\]](#)

## Protocol 2: SPE for Animal Tissue Samples (e.g., Muscle, Liver)

This protocol is a general guide based on established methods for tissue samples.[\[7\]](#)

### 1. Sample Pre-treatment:

- Weigh 2-5 g of homogenized tissue into a centrifuge tube.
- Add a known amount of Chloramphenicol-d5 internal standard solution.
- Add 10 mL of acetonitrile, and homogenize for 1 minute.
- Centrifuge at a high speed (e.g., 4000 rpm) for 10 minutes.
- Transfer the supernatant to a new tube.
- Add 3 mL of hexane for defatting, vortex, and centrifuge. Discard the upper hexane layer. Repeat this step if necessary.[\[5\]](#)
- The resulting extract is then diluted with water before loading onto the SPE cartridge.

### 2. Solid-Phase Extraction (C18 or HLB Cartridge):

- Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
- Loading: Load the prepared sample extract onto the cartridge.
- Washing: Wash the cartridge with 3 mL of 5-10% methanol in water to remove polar interferences.

- Drying: Dry the cartridge thoroughly.
- Elution: Elute Chloramphenicol and Chloramphenicol-d5 with 3 mL of methanol or acetonitrile.

### 3. Final Preparation:

- Evaporate the eluate to dryness.
- Reconstitute the residue in the mobile phase for LC-MS/MS injection.

## LC-MS/MS Analysis

Following SPE, the samples are typically analyzed using a Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).

- Column: A C18 reversed-phase column is commonly used.[\[7\]](#)
- Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like acetic acid or formic acid, is employed for separation.[\[5\]](#)
- Ionization: Electrospray ionization (ESI) in negative mode is standard for the detection of Chloramphenicol and its deuterated internal standard.[\[5\]](#)
- Transitions: Specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are monitored for both Chloramphenicol and Chloramphenicol-d5 to ensure specificity and accurate quantification.[\[7\]](#) For example, common transitions for Chloramphenicol are  $m/z$  321  $\rightarrow$  152 and 321  $\rightarrow$  194, while for Chloramphenicol-d5, transitions such as  $m/z$  326  $\rightarrow$  157 might be monitored.[\[1\]](#)

## Conclusion

The use of solid-phase extraction is a robust and effective method for the cleanup and concentration of samples containing Chloramphenicol prior to LC-MS/MS analysis. The incorporation of Chloramphenicol-d5 as an internal standard is crucial for achieving accurate and reliable quantification by correcting for matrix effects and variations in recovery during sample preparation. The protocols provided herein offer a solid foundation for researchers to develop and validate methods for their specific needs and matrices.

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